molecular formula C19H13IN2O2S B8546285 7-(2-Iodophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

7-(2-Iodophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8546285
M. Wt: 460.3 g/mol
InChI Key: CBARKKVIYRYPID-UHFFFAOYSA-N
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Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(2-iodophenyl)thiophene-2-carboxylate (700 mg, 1.95 mmol), triethyl orthoformate (3 ml), p-anisidine (231 mg, 2.12 mmol), and acetic acid (0.3 ml) were used to give 460 mg (1.00 mmol, 51% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-amino-4-(2-iodophenyl)thiophene-2-carboxylate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:10]=3[N:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC1C(C2C=CC=CC=2[I:35])=CSC=1C(OC)=O.C([O:47][CH2:48]C)(OCC)OCC.COC1C=CC(N)=CC=1>C(O)(=O)C>[I:35][C:22]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:16]1[C:10]2[N:9]=[CH:8][N:7]([C:1]3[CH:6]=[CH:5][C:4]([O:47][CH3:48])=[CH:3][CH:2]=3)[C:12](=[O:13])[C:11]=2[S:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
methyl 3-amino-4-(2-iodophenyl)thiophene-2-carboxylate
Quantity
700 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=C(C=CC=C1)I)C(=O)OC
Name
Quantity
3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
231 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)C1=CSC2=C1N=CN(C2=O)C2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.